REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])(=[O:3])[CH3:2].[CH2:11]([OH:17])[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].O>O>[C:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])(=[O:3])[CH3:2].[CH2:11]([OH:17])[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16] |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
n-hexyl acetate n-hexyl alcohol water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCCCC.C(CCCCC)O.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yields the lowest boiling constituent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |